Blestriarene A
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Overview
Description
Blestriarene A is a natural compound isolated from the plant Bletilla striata, a member of the Orchidaceae family. This compound is known for its unique chemical structure and significant biological activities, including antibacterial, anti-inflammatory, antitumor, and antiviral properties . This compound is a yellow crystalline compound with the chemical formula C30H26O6 and a molecular weight of 482.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Blestriarene A is typically extracted from the tubers of Bletilla striata. The extraction process involves several steps, including solvent extraction, crystallization, and purification
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Bletilla striata. The process includes harvesting the plant, drying the tubers, and performing solvent extraction to isolate the compound. The extract is then subjected to crystallization and purification to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Blestriarene A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
Blestriarene A has a wide range of scientific research applications due to its diverse biological activities:
Mechanism of Action
The mechanism of action of Blestriarene A involves its interaction with various molecular targets and pathways:
Antibacterial Activity: this compound disrupts the integrity of bacterial cell membranes and cell walls, leading to cell lysis and death.
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Antiviral Activity: The compound interferes with viral replication and inhibits the activity of viral enzymes.
Comparison with Similar Compounds
Blestriarene A is part of a group of phenanthrene derivatives isolated from Bletilla striata. Similar compounds include Blestriarene B and Blestriarene C, as well as other phenanthrenes like batatasin III and 3’-O-methylbatatasin III .
Comparison:
This compound vs. Blestriarene B and C: While all three compounds share a similar phenanthrene backbone, they differ in their specific functional groups and biological activities.
This compound vs. Batatasin III: Both compounds exhibit antimicrobial properties, but this compound has shown broader activity against various bacterial strains.
This compound vs. 3’-O-methylbatatasin III: this compound has demonstrated more potent anticancer and anti-inflammatory activities compared to 3’-O-methylbatatasin III.
Properties
Molecular Formula |
C30H26O6 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
1-(2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthren-1-yl)-4-methoxy-9,10-dihydrophenanthrene-2,7-diol |
InChI |
InChI=1S/C30H26O6/c1-35-25-13-23(33)29(21-7-3-15-11-17(31)5-9-19(15)27(21)25)30-22-8-4-16-12-18(32)6-10-20(16)28(22)26(36-2)14-24(30)34/h5-6,9-14,31-34H,3-4,7-8H2,1-2H3 |
InChI Key |
OZZPAAPLZANUHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)O)C3=C4CCC5=C(C4=C(C=C3O)OC)C=CC(=C5)O)CCC6=C2C=CC(=C6)O |
Origin of Product |
United States |
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